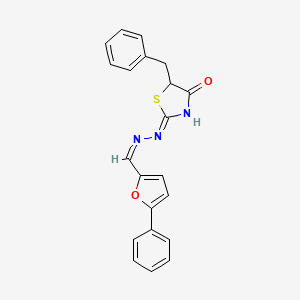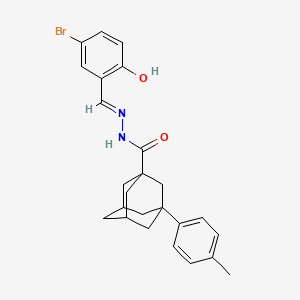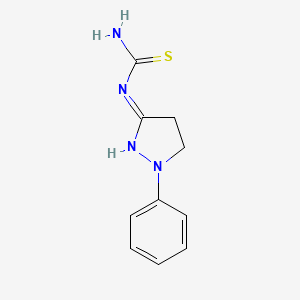![molecular formula C13H15N3O3 B3726807 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726807.png)
2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
Descripción general
Descripción
2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, commonly known as DMMP, is a potent and selective inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a critical regulator of cell cycle progression, and its overexpression has been linked to the development of various types of cancer. DMMP has shown great potential as a therapeutic agent for the treatment of cancer, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
DMMP exerts its anti-cancer effects by selectively inhibiting 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, a critical regulator of cell cycle progression. 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis. DMMP has also been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein that is frequently inactivated in cancer.
Biochemical and Physiological Effects
DMMP has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. DMMP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMP has several advantages as a research tool, including its high potency and selectivity for 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone inhibition. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulation and delivery methods.
Direcciones Futuras
There are several potential future directions for the research and development of DMMP. One direction is the optimization of its pharmacokinetic properties, such as its half-life and solubility, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential as a biomarker for cancer diagnosis and prognosis. DMMP has also been shown to synergize with other anti-cancer agents, and future research could explore combination therapies that incorporate DMMP. Finally, the development of DMMP analogs with improved potency and selectivity for 2-[(2,4-dimethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone inhibition could lead to the discovery of even more effective anti-cancer agents.
Aplicaciones Científicas De Investigación
DMMP has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and lung cancer. DMMP has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-(2,4-dimethoxyanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-12(17)16-13(14-8)15-10-5-4-9(18-2)7-11(10)19-3/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURDMWKFZGYPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxy-phenylamino)-6-methyl-3H-pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






hydrazone](/img/structure/B3726736.png)
![3-ethoxy-4-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3726746.png)
![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726747.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726752.png)
![N,N-diethyl-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3726754.png)



![5-(diethylamino)-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3726791.png)
![5-(2-fluorobenzylidene)-9-(2-fluorophenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline](/img/structure/B3726794.png)
![2-hydroxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726799.png)